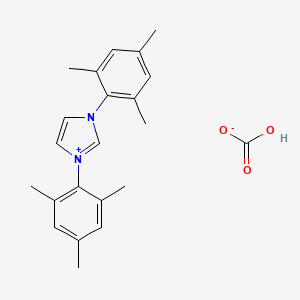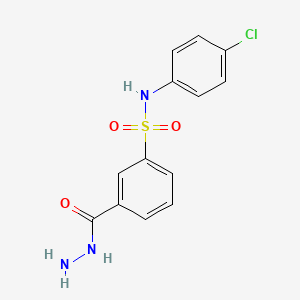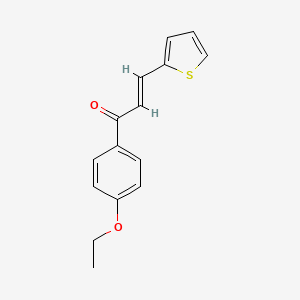
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is a chemical compound that belongs to the class of imidazolium salts. It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an imidazolium ring. This compound is often used in various chemical reactions and has significant applications in scientific research.
作用机制
Target of Action
The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .
Mode of Action
The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .
Biochemical Pathways
The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with sodium bicarbonate. The reaction typically occurs in an aqueous medium at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and purification techniques, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced to form nucleophilic carbenes, which are highly reactive intermediates.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the imidazolium ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium ring.
Reduction: Nucleophilic carbenes.
Substitution: Substituted imidazolium salts with various functional groups.
科学研究应用
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in the formation of N-heterocyclic carbene (NHC) complexes with metals. These complexes are highly effective in various catalytic reactions, including cross-coupling and polymerization.
Biology: The compound’s ability to form stable carbenes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium perchlorate
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is unique due to its bicarbonate anion, which imparts distinct reactivity compared to other imidazolium salts. This uniqueness makes it particularly valuable in catalytic applications and in the study of biochemical processes.
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGZTAIJOOIFH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)


![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
